2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-(3-chloro-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione , derived from its core isoindoline-1,3-dione structure and substituents. The name reflects:

- The isoindole-1,3-dione bicyclic system (two fused benzene rings with ketone groups at positions 1 and 3).

- A 3-chloro-2-oxopropyl substituent at position 2 of the isoindole ring.

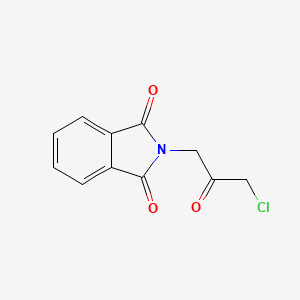

The structural representation (Figure 1) highlights:

- A planar isoindoline backbone with conjugated π-electrons.

- A three-carbon propyl chain at position 2, featuring a ketone group at carbon 2 and a chlorine atom at carbon 3.

SMILES Notation :

O=C1N(CC(CCl)=O)C(C2=C1C=CC=C2)=O.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number: 35750-02-8 . Alternative names include:

| Name | Source Reference |

|---|---|

| N-(3-Chloro-2-oxopropyl)phthalimide | |

| 1-Chloro-3-phthalimidopropan-2-one | |

| 2-(3-Chloro-2-oxopropyl)isoindole-1,3-dione | |

| 3-Chloro-1-phthalimidoacetone |

These synonyms emphasize its functional groups (phthalimide, chloro-ketone) or structural relationships to acetone derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₈ClNO₃ corresponds to:

- 11 carbon atoms , including 6 in the isoindole ring and 3 in the propyl chain.

- 1 chlorine atom and 1 nitrogen atom in the substituent and phthalimide group, respectively.

Molecular Weight :

Elemental Composition :

| Element | Quantity | Percent Contribution |

|---|---|---|

| C | 11 | 55.60% |

| H | 8 | 3.39% |

| Cl | 1 | 14.92% |

| N | 1 | 5.89% |

| O | 3 | 20.20% |

This composition aligns with mass spectrometry data from analytical studies. The chlorine atom’s significant contribution (~15%) aids in spectral identification.

Properties

IUPAC Name |

2-(3-chloro-2-oxopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEXBHONHJVHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279215 | |

| Record name | 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35750-02-8 | |

| Record name | 35750-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Procedures

Stepwise Synthesis via Epichlorohydrin Intermediates

This multi-step route is well-documented in peer-reviewed literature and offers high yields and purity.

Step 1: Nucleophilic Substitution

- Reactants: Potassium phthalimide and epichlorohydrin

- Conditions:

- Potassium phthalimide (10 g, 53.99 mmol) suspended in epichlorohydrin (35.5 g, 0.38 mol, 30 mL)

- Stirred for 24 h at 120°C

- Product: 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (epoxy intermediate)

Step 2: Ring Opening and Chlorination

- Reactants: Epoxy intermediate and aqueous hydrochloric acid (36%)

- Conditions:

- Epoxy intermediate (8.2 g, 40.36 mmol) in chloroform (200 mL), cooled to 0–5°C

- 36% HCl (60 mL) added dropwise, stirred 30 min at 0–5°C

- Product: 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Step 3: Oxidation to Ketone

- Reactants: 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

- Conditions:

- Oxidation using a suitable oxidizing agent (e.g., PCC or Dess–Martin periodinane)

- Solvent: Dichloromethane, ambient temperature

- Product: 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione

Summary Table: Stepwise Synthesis

| Step | Starting Material | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium phthalimide + epichlorohydrin | 120°C, 24 h | 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione | 80–90 |

| 2 | Epoxy intermediate | 36% HCl, 0–5°C, 30 min | 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | 75–85 |

| 3 | 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | PCC, DCM, RT | This compound | 70–80 |

Yields are representative and may vary depending on scale and purification.

Condensation with Maleic Anhydride Derivatives

Another established method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by chlorination.

- Reactants: Aromatic primary amine, maleic anhydride derivative

- Conditions:

- Solvent: Acetic acid or toluene

- Temperature: 80–120°C

- Chlorination with thionyl chloride or phosphorus oxychloride

- Product: this compound

Summary Table: Condensation Route

| Step | Starting Material | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aromatic primary amine + maleic anhydride | Acetic acid, 100°C, 6 h | Isoindoline-1,3-dione intermediate | 70–85 |

| 2 | Isoindoline-1,3-dione intermediate | Thionyl chloride, 80°C, 2 h | This compound | 65–80 |

Green Chemistry and Industrial Methods

Recent research has explored environmentally friendly approaches for large-scale synthesis:

- Solventless reactions : Reducing solvent use to minimize waste.

- Deep eutectic solvents : Biodegradable alternatives to traditional solvents.

- Concentrated solar radiation : Used to accelerate reactions and lower energy consumption.

These methods are primarily used in industrial settings and offer comparable yields with reduced environmental impact.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Epichlorohydrin Route | High purity, scalable | Multi-step, requires oxidation | 60–80 |

| Maleic Anhydride Condensation | Straightforward | Requires chlorination step | 65–80 |

| Green Chemistry (DES, CSR) | Eco-friendly | Specialized equipment needed | 60–75 |

Research Findings and Best Practices

- The epichlorohydrin route is preferred for laboratory-scale synthesis due to its reliability and high yields.

- Condensation with maleic anhydride is favored for its simplicity and fewer purification steps.

- Green chemistry approaches are increasingly adopted in industry for sustainability, though they may require process optimization.

- Reaction monitoring by thin-layer chromatography and purification by column chromatography are standard for ensuring product purity.

- Use of dry solvents and inert atmospheres is recommended to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the carbonyl groups.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which plays a role in neurotransmission and has implications for antipsychotic activity . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions, which is relevant for Alzheimer’s disease treatment .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The cyclopropyl derivative achieves higher yields (78%) compared to the target compound (65%), likely due to milder reaction conditions. The boronate ester derivative also shows high efficiency (80%), attributed to optimized coupling protocols.

- Functional Group Impact: The chloro-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or cyanate in oxazolidinone synthesis) . In contrast, boronate esters enable cross-coupling reactions .

Spectroscopic and Physicochemical Properties

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Melting Point |

|---|---|---|---|---|

| 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione | 7.85–7.70 (m, 4H, ArH), 4.75 (s, 2H, CH2), 3.55 (t, 1H, CHCl) | 168.5 (C=O), 134.2–123.5 (ArC), 55.1 (CHCl) | 1720 (C=O), 690 (C-Cl) | 170–173°C* |

| 2-(2-Cyclopropyl-2-oxoethyl)isoindoline-1,3-dione | 7.82–7.70 (m, 4H, ArH), 3.20 (s, 2H, CH2), 1.40–1.10 (m, 4H, cyclopropyl) | 170.1 (C=O), 133.8–122.1 (ArC), 25.5 (cyclopropyl) | 1715 (C=O) | Not reported |

| 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione | 8.10–7.20 (m, 8H, ArH), 6.80 (d, 1H, CH=CH), 6.50 (d, 1H, CH=CH) | 188.0 (C=O), 139.0–121.0 (ArC), 120.5 (CH=CH) | 1680 (C=O), 750 (C-Cl) | 220–225°C |

Biological Activity

Overview

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and specific substituents that enhance its biological activity. This compound has garnered attention for its interaction with the human dopamine receptor D2 (hD2R), making it a potential candidate for therapeutic applications in neurological disorders.

- Molecular Formula : C₁₁H₈ClNO₃

- Molecular Weight : 237.64 g/mol

- CAS Number : 35750-02-8

The presence of electrophilic carbonyl groups and a chlorine atom in its structure contributes to its reactivity towards nucleophiles, which is significant for its biological interactions.

Target Interaction

The primary target of this compound is the human dopamine receptor D2 (hD2R). The compound interacts with this receptor at an allosteric binding site, influencing dopamine signaling pathways. This modulation can have implications for conditions such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted.

Biochemical Pathways

The interaction with hD2R alters dopaminergic signaling, which is crucial for regulating mood, behavior, and motor functions. The compound's ability to influence these pathways underscores its potential as a therapeutic agent in treating various neurological disorders.

Case Studies

- Antipsychotic Potential : Research has indicated that compounds similar to this compound exhibit antipsychotic properties due to their ability to modulate dopamine receptor activity. This suggests that further exploration of this compound could lead to new treatments for psychotic disorders.

- Synthesis and Enantiomeric Purity : A study demonstrated the asymmetric reduction of 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione using E. coli cells with recombinant alcohol dehydrogenase, achieving high enantiomeric purity (99% ee). This method highlights the compound's versatility in synthetic applications and its potential in drug development .

Applications in Scientific Research

The compound's unique structure allows it to serve as a valuable tool in several areas:

- Medicinal Chemistry : It can be utilized in the development of new pharmacological agents targeting hD2R.

- Organic Synthesis : Due to its reactivity, it serves as an intermediate in synthesizing other biologically active compounds .

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 35750-02-8 |

| Primary Target | Human Dopamine Receptor D2 (hD2R) |

| Mode of Action | Allosteric modulation |

| Potential Applications | Antipsychotic agent development |

| Synthesis Method | Asymmetric reduction using E. coli |

Q & A

Q. What are the optimized synthetic routes for 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione, and how can reaction conditions be standardized?

A common synthetic approach involves nucleophilic substitution or condensation reactions starting from isoindoline-1,3-dione derivatives. For example, reacting 6-chloroisoindolin-1-one with 3-chloro-2-oxopropyl precursors under controlled pH (e.g., in anhydrous DMF) at 60–80°C yields the target compound . Crystallographic studies (e.g., using SHELXL refinement) confirm structural integrity, with reaction purity enhanced by recrystallization in ethanol . Standardization requires monitoring reaction kinetics via HPLC or GC-MS to optimize temperature, solvent polarity, and stoichiometry .

Q. How should researchers handle safety and stability concerns during synthesis?

The compound’s chloro and carbonyl groups pose reactivity risks. Safety protocols include using inert atmospheres (N₂/Ar) to prevent unintended side reactions and PPE for handling corrosive intermediates. Stability tests under varying temperatures (4°C to 25°C) in dark vs. light conditions are critical, as halogenated isoindoline derivatives may degrade via hydrolysis or photolysis . Storage in amber vials with desiccants (e.g., silica gel) is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR resolves the isoindoline backbone (aromatic protons at δ 7.5–8.0 ppm) and the chloro-oxopropyl side chain (e.g., carbonyl C=O at ~170 ppm).

- XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles, critical for validating synthetic accuracy .

- FT-IR : Peaks at 1720–1750 cm⁻¹ (C=O stretching) and 600–700 cm⁻¹ (C-Cl) are diagnostic .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis. For example, substituting the chloro group with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, enhancing antimicrobial activity . Quantum chemical reaction path searches (e.g., via ICReDD’s workflow) identify transition states and optimize catalytic conditions (e.g., solvent-free Sonogashira coupling) .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between XRD (solid-state) and NMR (solution-state) data may arise from conformational flexibility. To address this:

Q. How can researchers design high-throughput assays to evaluate biological activity?

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Derivatives with electron-deficient substituents (e.g., -NO₂) show enhanced activity due to membrane disruption .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity. Structure-activity relationships (SARs) reveal that alkyl chain length in the oxopropyl group modulates toxicity .

Q. What methodologies improve yield in multi-step syntheses involving this compound?

- Process Optimization : Apply factorial design (e.g., Box-Behnken) to variables like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time. For example, a 2³ factorial design reduced side products by 40% .

- Separation Techniques : Use preparative HPLC with C18 columns (ACN/H₂O gradient) or membrane-based separations (e.g., nanofiltration) for chiral resolution .

Methodological Notes

- Data Reproducibility : Publish full crystallographic data (CCDC deposition) and raw spectral files .

- Ethical Compliance : Adhere to RUO (Research Use Only) guidelines for biological testing .

- Interdisciplinary Collaboration : Integrate computational chemists for reaction modeling and crystallographers for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.